N-Hydroxy-2-thiazolecarboximidamide
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Overview
Description
N-Hydroxy-2-thiazolecarboximidamide is a chemical compound with the molecular formula C₄H₅N₃OS. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Mode of Action
The mode of action of N-Hydroxy-2-thiazolecarboximidamide involves its interaction with its targets, leading to various biochemical changes. It’s known that amino groups derived from naturally abundant amino acids or (di)amines can be used as “shuttles” in nature for oxygen transfer to provide intermediates or products comprising N-O functional groups such as N-hydroxy .
Biochemical Pathways
This compound may affect various biochemical pathways. The compound can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
Some studies have shown its potential to degrade certain pollutants and mitigate environmental contamination. Its long-term impact on ecosystems and sustainability require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-2-thiazolecarboximidamide can be synthesized from 2-cyanothiazole. The synthesis involves the reaction of 2-cyanothiazole with hydroxylamine hydrochloride and N-ethyl-N,N-diisopropylamine in ethanol under reflux conditions for four hours . The reaction yields this compound with a good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial production. The use of common reagents and solvents makes it feasible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-thiazolecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-Hydroxy-2-thiazolecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
N-Hydroxy-2-thiazolecarboximidamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness: this compound is unique due to its specific structure and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.
Properties
IUPAC Name |
N'-hydroxy-1,3-thiazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPFPKKUBYFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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